molecular formula C9H13N3O2 B8716417 Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate

Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B8716417
M. Wt: 195.22 g/mol
InChI Key: FGYVIYFDSYLMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the Sonogashira coupling reaction.

    Preparation of the Azide: The azide precursor is typically prepared by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The alkyne and azide are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.

Industrial Production Methods: Industrial production of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Triazole N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)-2,3,4-trideoxy-4-((2,5-difluorophenyl)carbamoyl)amino-D-threo-hexitol

Comparison: Ethyl2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-(4-cyclopropyltriazol-1-yl)acetate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-12-5-8(10-11-12)7-3-4-7/h5,7H,2-4,6H2,1H3

InChI Key

FGYVIYFDSYLMGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylacetylene (15 g, 0.116 mol), ethyl azidoacetate (11.5 g, 0.174 mol), triethylamine (0.32 mL, 2.33 mmol) and copper iodide (442 mg, 2.33 mmol) in acetonitrile (100 mL) were stirred at 25° C. for 18 hours. The mixture was evaporated in vacuo and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic phase was dried over sodium sulfate, evaporated in vacuo and purified by silica gel column chromatography eluting with EtOAc: Hexane 40: 60 to afford the title compound as a colorless liquid (95%, 21.6 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
442 mg
Type
catalyst
Reaction Step One
Quantity
0.32 mL
Type
catalyst
Reaction Step One
Yield
95%

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